![molecular formula C10H12BrNO3S B14203654 2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]- CAS No. 830319-68-1](/img/structure/B14203654.png)
2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]- is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a hydroxyl group and a sulfonyl group attached to a bromophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]- typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of pyrrolidine with 2-bromobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group. The hydroxyl group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl moiety can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Major Products
Oxidation: Formation of 2-pyrrolidone, 1-[(2-bromophenyl)sulfonyl]-.
Reduction: Formation of 2-pyrrolidinol, 1-[(phenyl)sulfonyl]-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of poly(ADP-ribose) polymerase enzymes, preventing their activity and thereby affecting DNA repair pathways. This interaction can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: Similar in structure but lacks the sulfonyl and bromophenyl groups.
Pyrrolidine-2,5-dione: Contains additional carbonyl groups compared to 2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]-.
Prolinol: Similar pyrrolidine ring but with different substituents.
Uniqueness
2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]- is unique due to the presence of both a hydroxyl group and a sulfonyl group attached to a bromophenyl moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
830319-68-1 |
|---|---|
Molekularformel |
C10H12BrNO3S |
Molekulargewicht |
306.18 g/mol |
IUPAC-Name |
1-(2-bromophenyl)sulfonylpyrrolidin-2-ol |
InChI |
InChI=1S/C10H12BrNO3S/c11-8-4-1-2-5-9(8)16(14,15)12-7-3-6-10(12)13/h1-2,4-5,10,13H,3,6-7H2 |
InChI-Schlüssel |
WYFUBDSQINYBJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine](/img/structure/B14203582.png)
![2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14203585.png)
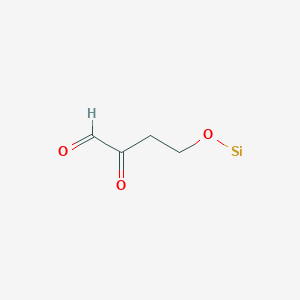
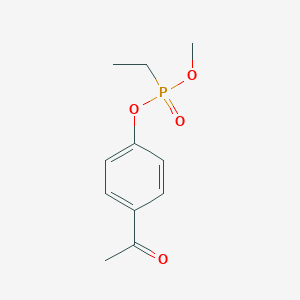
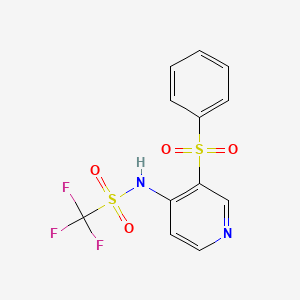
![Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate](/img/structure/B14203603.png)
![2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol](/img/structure/B14203618.png)
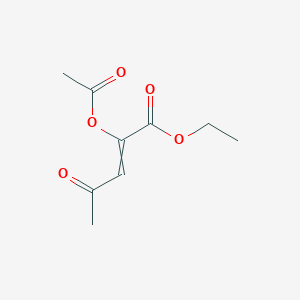
![Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14203645.png)

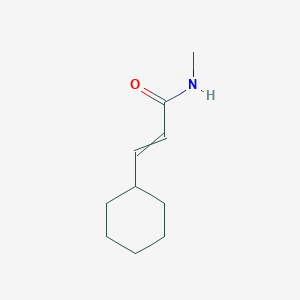
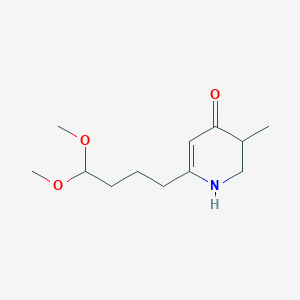
![3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14203684.png)
